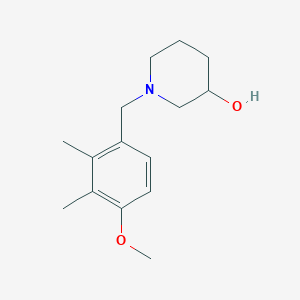
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol, also known as MDPBP, is a psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity among recreational drug users due to its euphoric effects. The chemical structure of MDPBP is similar to other synthetic cathinones, such as MDPV and α-PVP, which are known to have high abuse potential. In recent years, MDPBP has become a subject of interest for scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol involves the modulation of neurotransmitter activity in the brain. 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the synaptic cleft. This increase in neurotransmitter levels results in the stimulation of the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has been shown to have a range of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has also been shown to cause hyperthermia, seizures, and other neurological complications. Long-term use of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol can result in addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has a high affinity for the dopamine transporter, which makes it a useful tool for studying the regulation of dopamine activity in the brain. However, 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol also has several limitations for use in lab experiments. Its high abuse potential and potential for toxicity make it difficult to use in animal models. Additionally, the lack of knowledge about its long-term effects on the brain and body limits its use in clinical research.
Orientations Futures
Future research on 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol should focus on its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Studies should be conducted to determine its efficacy and safety in animal models and clinical trials. Additionally, more research is needed to understand the long-term effects of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol on the brain and body, as well as its potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with piperidine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then oxidized to form 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol. The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine transporter, which is involved in the regulation of mood and behavior. 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has also been found to have an inhibitory effect on the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in the regulation of mood, appetite, and sleep.
Propriétés
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-12(2)15(18-3)7-6-13(11)9-16-8-4-5-14(17)10-16/h6-7,14,17H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHBTRUEGAZCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)


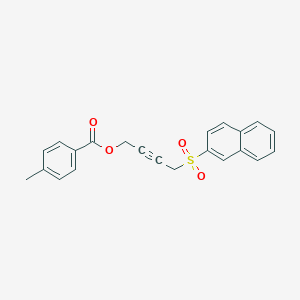
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
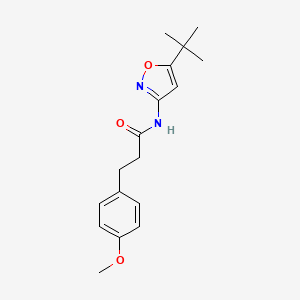
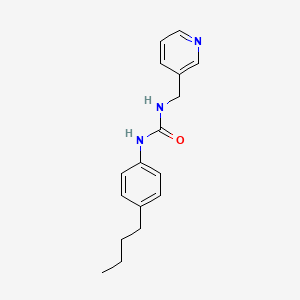
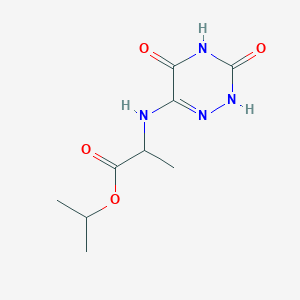
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)

![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
